REACTION_CXSMILES
|
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[NH2:3][OH:4].C1C=NC2C3N=CC=CC=3C=CC=2C=1.[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:31])[F:30])[C:21]=1[C:22]#[N:23]>[Fe](Cl)Cl.CC#N.O>[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22](=[N:3][OH:4])[NH2:23].[F:19][C:20]1[C:27]([F:28])=[CH:26][CH:25]=[C:24]([C:29]([F:32])([F:30])[F:31])[C:21]=1[C:22]([NH2:23])=[O:2] |f:5.6|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
iron(II) chloride
|
Quantity
|
86 μg
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a colorless, transparent glass reaction vessel
|
Type
|
DISTILLATION
|
Details
|
distilled water (volume ratio 1:2) into which
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |